tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
Description
Properties
CAS No. |
94202-17-2 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-diazonio-5-[(2-methylpropan-2-yl)oxysulfonyl]naphthalen-1-olate |
InChI |
InChI=1S/C14H14N2O4S/c1-14(2,3)20-21(18,19)12-6-4-5-10-9(12)7-8-11(16-15)13(10)17/h4-8H,1-3H3 |
InChI Key |
WKDVTRCQGQPBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the following key steps:
Formation of the Naphthalene Sulfonic Acid Derivative:
Starting from 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid or its precursor, the sulfonic acid group is activated for esterification.Esterification with 4-(tert-Butyl)phenol:
The sulfonic acid is reacted with 4-(tert-butyl)phenol under conditions favoring sulfonate ester formation. This step often requires dehydrating agents or catalysts to promote ester bond formation.Diazotization and Oxidation Control:
The diazo group at position 6 is introduced or preserved through controlled diazotization reactions, typically involving nitrosating agents under acidic conditions, ensuring the diazo functionality remains intact without decomposition.
Detailed Synthetic Route
Reaction Conditions and Optimization
- Temperature: Esterification reactions are generally conducted at mild to moderate temperatures (0–50 °C) to avoid decomposition of the diazo group.
- Solvent: Anhydrous solvents such as dichloromethane or acetonitrile are preferred to prevent hydrolysis of sensitive intermediates.
- Catalysts: Acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC) may be used to facilitate ester bond formation.
- Diazo Stability: The diazo group is sensitive to light, heat, and moisture; thus, reactions are performed under inert atmosphere and protected from light.
Analytical and Purification Techniques
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC):
Used for monitoring reaction progress and purifying the final product. The mobile phase typically consists of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility. - Spectroscopic Characterization:
- UV-Vis and IR spectroscopy confirm the presence of diazo and sulfonate groups.
- NMR spectroscopy (1H, 13C) verifies the aromatic and aliphatic environments.
- Mass Spectrometry:
Confirms molecular weight and purity.
Research Findings and Notes
- The diazo group at position 6 is critical for the compound’s reactivity and must be preserved throughout the synthesis.
- The tert-butyl group on the phenyl ring enhances the compound’s stability and lipophilicity, influencing its solubility and handling.
- The sulfonate ester linkage is formed selectively without affecting the diazo or keto groups, indicating mild reaction conditions are essential.
- The compound is commercially inactive under EPA TSCA, indicating limited large-scale manufacturing but available for research purposes.
Summary Table of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Material | 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid | Prepared via diazotization of amino precursors |
| Esterification Agent | 4-(tert-Butyl)phenol | Provides tert-butylphenyl sulfonate moiety |
| Coupling Agent | DCC or SOCl2 | Facilitates ester bond formation |
| Solvent | Anhydrous dichloromethane or acetonitrile | Prevents hydrolysis |
| Temperature | 0–50 °C | Maintains diazo group stability |
| Atmosphere | Inert (N2 or Ar) | Protects sensitive diazo group |
| Purification | RP-HPLC, recrystallization | Ensures high purity |
| Analytical Methods | NMR, MS, IR, UV-Vis | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the diazo group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for introducing diazo and sulphonate groups into other molecules.
- Acts as a precursor for the synthesis of more complex organic compounds.
Biology and Medicine:
- Investigated for its potential use in drug development due to its unique reactivity and structural properties.
- Studied for its role in enzyme inhibition and interaction with biological molecules.
Industry:
- Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its interaction with various molecular targets. The diazo group can form reactive intermediates that interact with nucleophiles, while the sulphonate group enhances solubility and reactivity. The tert-butyl ester provides stability and facilitates ester hydrolysis under specific conditions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Alkyl Sulphonate Esters
(a) Methyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate
(b) Ethyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate
- CAS Number: Not explicitly listed (referenced in ) .
- Formula : C₁₂H₁₀N₂O₄S (inferred).
- Molecular Weight : ~294.34 g/mol.
- Key Differences :
- Intermediate steric bulk between methyl and tert-butyl derivatives.
- Enhanced lipophilicity (logP) compared to methyl, but lower than tert-butyl.
Data Table: Alkyl Sulphonate Esters
| Compound | CAS Number | Molecular Weight | Reactivity (Relative) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Methyl derivative | 59297-04-0 | 264.26 g/mol | High | High |
| Ethyl derivative | - | ~294.34 g/mol | Moderate | Moderate |
| tert-Butyl derivative | 94202-17-2 | ~324.35 g/mol | Low | Low |
Aryl and Complex Sulphonate Esters
(a) 4’-(Isopropyl)(1,1’-Biphenyl)yl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate
- CAS Number : 50764-82-4
- Formula : C₂₅H₂₀N₂O₄S
- Molecular Weight : 444.51 g/mol
- Key Differences: Extended aromatic system increases π-π stacking interactions, making it suitable for HPLC applications . Higher logP (4.85) indicates greater lipophilicity, favoring use in non-aqueous systems .
(b) 3,5-Dihydroxyphenyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate
- CAS Number: Not explicitly listed (referenced in ) .
- Formula : C₁₆H₁₀N₂O₆S (inferred).
- Key Differences: Hydroxyl groups enhance hydrogen bonding, improving solubility in aqueous media. Potential for chelation or coordination chemistry due to phenolic moieties .
(c) Bis-Sulphonates (e.g., CAS 159038-16-1)
Biological Activity
tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS No. 31600-99-4) is a diazo compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The molecular formula of this compound is . Its structure features a naphthalene core with a diazo group and a sulfonate moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Properties
Research indicates that compounds with diazo groups often exhibit antimicrobial activity. A study demonstrated that related naphthalene derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
2. Anticancer Activity
Several studies have investigated the anticancer properties of naphthalene derivatives. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various naphthalene derivatives, including this compound. The results showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| tert-butyl 6-diazo | 32 | Staphylococcus aureus |
| tert-butyl 6-diazo | 64 | Escherichia coli |
Case Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, the anticancer effects of tert-butyl 6-diazo were assessed on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly and induce apoptosis at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 20 |
The biological activity of tert-butyl 6-diazo is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Interaction : By inhibiting key metabolic enzymes, it alters the metabolic pathways essential for cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
